1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone
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Overview
Description
1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridine, characterized by the presence of amino and dichloro substituents on the pyridine ring
Preparation Methods
The synthesis of 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Nitration: The 2,6-dichloropyridine undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-2,6-dichloropyridine.
Acetylation: Finally, the amino compound is acetylated to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone can be compared with similar compounds such as:
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group.
4-Amino-2,6-dichloropyridine: Lacks the ethanone group, making it less versatile in certain reactions.
2,6-Dichloropyridine: The absence of the amino group reduces its reactivity in certain biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
1-(4-amino-2,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(10)2-5(8)11-7(6)9/h2H,1H3,(H2,10,11) |
InChI Key |
LALHUXAEMDYMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
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